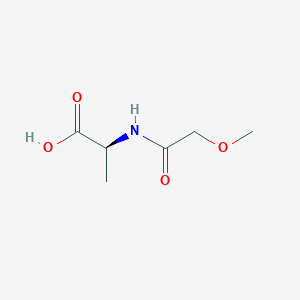
N'-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide
Übersicht
Beschreibung
N-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide, also known as BzT-DMF, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. BzT-DMF is a versatile compound that can be synthesized using different methods and has shown promising results in biochemical and physiological studies.
Wirkmechanismus
N'-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide works by selectively binding to specific targets, such as cancer cells, and disrupting their normal function. This compound can bind to specific proteins or enzymes and inhibit their activity, leading to cell death or apoptosis. This compound can also be used to deliver drugs or imaging agents to specific targets, as it can selectively bind to them and release the payload.
Biochemical and Physiological Effects
This compound has shown promising results in biochemical and physiological studies, including cancer cell inhibition, enzyme inhibition, and drug delivery. This compound has been shown to selectively inhibit cancer cell growth in vitro and in vivo, making it a potential anticancer agent. This compound has also been shown to selectively inhibit specific enzymes, such as proteases and kinases, making it a potential drug discovery tool. This compound can also be used to deliver drugs or imaging agents to specific targets, as it can selectively bind to them and release the payload.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide has several advantages for lab experiments, including its versatility, selectivity, and ease of synthesis. This compound can be synthesized using different methods, making it a versatile compound for different applications. This compound is also highly selective, as it can selectively bind to specific targets and inhibit their activity. This compound is also easy to synthesize, making it accessible to researchers. However, this compound has some limitations, including its potential toxicity and limited solubility in water. Researchers must handle this compound with caution and consider its potential toxicity when working with it.
Zukünftige Richtungen
There are several future directions for N'-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide research, including its potential applications in drug discovery, bioconjugation, and imaging. This compound can be used to synthesize new compounds with potential therapeutic properties, as it can selectively bind to specific targets and inhibit their activity. This compound can also be used as a bioconjugation tool to attach small molecules, peptides, or proteins to various surfaces or nanoparticles. This compound has potential as an imaging agent for detecting cancer cells, as it can selectively bind to cancer cells and emit a fluorescent signal. Future research should focus on optimizing the synthesis method of this compound, exploring its potential applications in drug discovery and bioconjugation, and developing new imaging agents based on this compound.
Conclusion
In conclusion, this compound is a versatile compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods and has shown promising results in biochemical and physiological studies. This compound has potential applications in drug discovery, bioconjugation, and imaging, and future research should focus on optimizing its synthesis method and exploring its potential applications in different fields.
Wissenschaftliche Forschungsanwendungen
N'-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide has shown promising results in various scientific research applications, including drug discovery, bioconjugation, and imaging. This compound can be used as a bioconjugation tool to attach small molecules, peptides, or proteins to various surfaces or nanoparticles. This compound can also be used as a drug discovery tool to synthesize new compounds with potential therapeutic properties. This compound has shown potential as an imaging agent for detecting cancer cells, as it can selectively bind to cancer cells and emit a fluorescent signal.
Eigenschaften
IUPAC Name |
N'-(3-benzyl-5-cyanotriazol-4-yl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6/c1-18(2)10-15-13-12(8-14)16-17-19(13)9-11-6-4-3-5-7-11/h3-7,10H,9H2,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMCHUTUNVOTQR-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(N=NN1CC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(N=NN1CC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol](/img/structure/B3119919.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3119941.png)




